molecular formula C13H22N2O5 B15125329 Ethyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate

Ethyl 4-(Boc-amino)-2-oxopyrrolidine-1-acetate

Cat. No.: B15125329
M. Wt: 286.32 g/mol
InChI Key: ZETKZNHGSXBBDS-UHFFFAOYSA-N
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Description

Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate is a compound that belongs to the class of Boc-protected amino acids. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amino group is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate typically involves the following steps:

    Formation of the Boc-protected amino group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

    Formation of the pyrrolidine ring: The protected amino acid is then cyclized to form the pyrrolidine ring. This can be achieved through various cyclization reactions, depending on the starting materials and desired conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate undergoes various chemical reactions, including:

    Hydrolysis: The Boc group can be removed under acidic conditions, yielding the free amino acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid) are commonly used to remove the Boc group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Hydrolysis: Free amino acid.

    Oxidation: Oxo derivatives of the pyrrolidine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during chain elongation.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, enabling the study of their interactions and functions.

    Industrial Chemistry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate primarily involves the protection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during synthesis. This selective protection and deprotection enable the stepwise construction of complex molecules, particularly peptides.

Comparison with Similar Compounds

Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate can be compared with other Boc-protected amino acids and derivatives:

    Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-carboxylate: Similar structure but with a carboxylate group instead of an acetate group.

    Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-propionate: Similar structure but with a propionate group instead of an acetate group.

    Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-butyrate: Similar structure but with a butyrate group instead of an acetate group.

The uniqueness of Ethyl 4-(tert-butoxycarbonylamino)-2-oxopyrrolidine-1-acetate lies in its specific ester group, which can influence its reactivity and applications in synthesis.

Properties

Molecular Formula

C13H22N2O5

Molecular Weight

286.32 g/mol

IUPAC Name

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetate

InChI

InChI=1S/C13H22N2O5/c1-5-19-11(17)8-15-7-9(6-10(15)16)14-12(18)20-13(2,3)4/h9H,5-8H2,1-4H3,(H,14,18)

InChI Key

ZETKZNHGSXBBDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CC(CC1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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